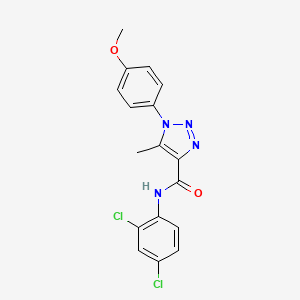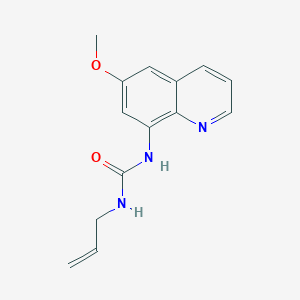![molecular formula C15H18N2O3 B2817281 6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953891-08-2](/img/structure/B2817281.png)
6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 . It is used for research purposes .
Physical And Chemical Properties Analysis
The compound has a predicted melting point of 172.31°C and a predicted boiling point of approximately 431.8°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the refractive index is predicted to be 1.61 .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives
The research related to 6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid and its derivatives primarily focuses on the synthesis of new compounds and their evaluation for various biological activities. A significant area of study involves the creation and testing of these compounds for their antibacterial properties.
- Synthesis and Antibacterial Activity : Derivatives of similar complex structures have been synthesized and assessed for their antibacterial efficacy. For instance, Xiao et al. (2014) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives and found compounds exhibiting promising activity against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
- New Synthesis Methods : Research by Mutterer and Weis (1976) described procedures for the carbonation of substituted 3-pyridinols, leading to the synthesis of pyridine carboxylic acids and further derivatives, which are crucial for the development of new pharmaceuticals (Mutterer & Weis, 1976).
- Diastereospecific Intramolecular Cyclopropanation : The study by Orea et al. (2018) presented a method for the diastereospecific intramolecular cyclopropanation of enantiopure hexahydrooxazolo[3,2-a]pyridin-5-ones, highlighting the synthesis challenges and applications of chiral cyclopropanes in organic chemistry (Orea et al., 2018).
Chemical Structure and Mechanism Studies
- Elucidation of Structural Features : Norman, Minick, and Martin (1993) isolated an unexpected cyclization product during the synthesis of nevirapine, determining its structure to be related to oxazolo[5,4-b]pyridine. This work emphasizes the importance of understanding structural variations and their synthesis pathways in drug development (Norman et al., 1993).
Propiedades
IUPAC Name |
6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)7-11-12-9(14(18)19)6-10(8-4-5-8)16-13(12)20-17-11/h6,8H,4-5,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZMLRYIWKKXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-mesityl-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2817201.png)
![5-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2817202.png)
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2817203.png)

![N-(3-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2817205.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817208.png)
![(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2817210.png)
![(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole](/img/structure/B2817214.png)
![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2817217.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2817218.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817220.png)